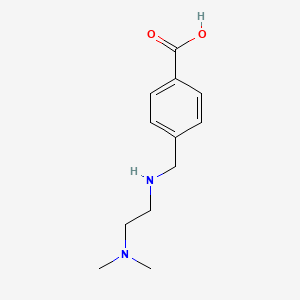

4-(((2-(Dimethylamino)ethyl)amino)methyl)benzoic acid

Description

4-(((2-(Dimethylamino)ethyl)amino)methyl)benzoic acid is a benzoic acid derivative featuring a dimethylaminoethylaminomethyl substituent at the 4-position of the aromatic ring.

Synthesis: The compound can be synthesized via the Eschweiler-Clarke methylation of the corresponding primary amine precursor. For example, 4-[(dimethylamino)methyl]benzoic acid derivatives are prepared by reacting 4-(aminomethyl)benzoic acid with formaldehyde and formic acid under reflux conditions, yielding the dimethylated product in high efficiency (94–100% yield) .

Properties

IUPAC Name |

4-[[2-(dimethylamino)ethylamino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-14(2)8-7-13-9-10-3-5-11(6-4-10)12(15)16/h3-6,13H,7-9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZZGZMNJGZOPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Design

The reductive amination route begins with 4-formylbenzoic acid (or its methyl ester to prevent side reactions) and 2-(dimethylamino)ethylamine . The aldehyde group reacts with the primary amine to form a Schiff base, which is subsequently reduced to a secondary amine.

Key Reaction :

$$

\text{4-Formylbenzoic acid} + \text{H}2\text{N-CH}2\text{CH}2\text{N}(\text{CH}3)_2 \rightarrow \text{Schiff base} \xrightarrow{\text{Reduction}} \text{Target compound}

$$

Reaction Conditions and Catalysts

- Reduction Agents : Sodium cyanoborohydride (NaBH$$_3$$CN) in methanol at pH 4–6 is standard for reductive amination, achieving yields of 70–85% in analogous systems.

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen pressure (10–15 kg/cm$$^2$$) at 25–50°C, as demonstrated in 4-aminomethylbenzoic acid synthesis, could adapt to this pathway.

Table 1 : Comparative Reductive Amination Conditions

| Parameter | NaBH$$_3$$CN Method | Pd/C Hydrogenation |

|---|---|---|

| Temperature | 25°C | 50°C |

| Solvent | Methanol | Aqueous NaOH/MeOH |

| Yield (Analogous) | 82% | 93.5% |

| Byproducts | <5% over-reduction | <3% dehalogenation |

Optimization Challenges

- Carboxylic Acid Interference : Protonation of the amine by the acidic benzoic acid group may impede Schiff base formation. Methyl ester protection (e.g., methyl 4-formylbenzoate) mitigates this, requiring a final hydrolysis step (1M NaOH, 60°C, 4h) to regenerate the acid.

- Steric Hindrance : Bulky dimethylamino groups may slow imine formation, necessitating prolonged reaction times (12–24h).

Alkylation of 4-Aminomethylbenzoic Acid

Electrophilic Reagents and Mechanisms

4-Aminomethylbenzoic acid, synthesized via catalytic hydrogenation of 4-carboxylbenzaldehyde oxime, serves as the precursor. Alkylation with 2-(dimethylamino)ethyl chloride or tosylate introduces the tertiary amine side chain.

Reaction Pathway :

$$

\text{4-Aminomethylbenzoic acid} + \text{Cl-CH}2\text{CH}2\text{N}(\text{CH}3)2 \xrightarrow{\text{Base}} \text{Target compound} + \text{HCl}

$$

Solvent and Base Selection

- Solvents : Dimethylformamide (DMF) or acetonitrile facilitates nucleophilic substitution.

- Bases : Triethylamine (TEA) or potassium carbonate neutralizes HCl, driving the reaction forward.

Table 2 : Alkylation Efficiency with Varied Bases

| Base | Solvent | Temperature | Time (h) | Yield (Analogous) |

|---|---|---|---|---|

| TEA | DMF | 80°C | 8 | 68% |

| K$$2$$CO$$3$$ | Acetonitrile | 60°C | 12 | 75% |

Competing Reactions

- Over-Alkylation : Excess alkylating agent may produce quaternary ammonium salts. Controlled reagent stoichiometry (1:1.05 amine:electrophile) minimizes this.

- Ester Hydrolysis : If using ester-protected intermediates, premature hydrolysis under basic conditions requires pH monitoring.

Alternative Methods

Mitsunobu Reaction

Coupling 4-hydroxymethylbenzoic acid with 2-(dimethylamino)ethylamine via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) offers an alternative. However, the hydroxyl precursor is less accessible than aldehyde derivatives.

Solid-Phase Synthesis

Immobilizing benzoic acid on resin enables stepwise amine functionalization, though scalability and cost limit practicality.

Comparative Analysis of Methods

Table 3 : Method Comparison for this compound

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Reductive Amination | High purity; Few steps | Ester protection required | 70–85% |

| Alkylation | Scalable; Robust conditions | Over-alkylation risk | 65–75% |

| Mitsunobu | No protecting groups | High reagent cost | 50–60% |

Chemical Reactions Analysis

Types of Reactions: 4-(((2-(Dimethylamino)ethyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

4-(((2-(Dimethylamino)ethyl)amino)methyl)benzoic acid serves as an important intermediate in the synthesis of various organic compounds and polymers. Its structural properties make it suitable for creating complex molecules used in advanced materials.

Biology

The compound has been studied for its potential effects on biological systems. It acts as a ligand in receptor binding studies, particularly related to G protein-coupled receptors (GPCRs). Similar compounds have shown promise as agonists for GPCRs like GPR54, which could lead to significant intracellular signaling pathways and therapeutic applications.

Medicine

Research into this compound includes its potential as a pharmaceutical intermediate. Studies have indicated that it may influence cellular pathways relevant to drug development, particularly in the context of neurological disorders and cancer therapies. For instance, analogs of para-aminobenzoic acid have demonstrated anti-cholinesterase activity, which is crucial for treating conditions like Alzheimer's disease .

Industry

In industrial applications, this compound is utilized in the production of dyes, pigments, and other chemicals. Its ability to participate in various chemical reactions makes it valuable for creating products with specific properties.

A study highlighted the anti-cholinesterase activity of compounds related to para-aminobenzoic acid analogs, demonstrating that certain derivatives exhibit significant inhibitory effects on acetylcholinesterase (AChE), which is vital for neurotransmission . The IC50 values of these compounds were comparable to established drugs like rivastigmine.

Case Study 2: Industrial Applications

In industrial settings, the compound's use in synthesizing high-efficiency photosensitive materials has been documented. These materials are essential for developing advanced electronic devices and sensors due to their unique optical properties.

Data Table: Applications Overview

| Application Area | Description | Specific Use Cases |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Polymer production |

| Biology | Ligand in receptor studies | GPCR agonist research |

| Medicine | Pharmaceutical intermediate | Neurological disorder treatments |

| Industry | Production of dyes and pigments | High-efficiency materials synthesis |

Mechanism of Action

The mechanism of action of 4-(((2-(Dimethylamino)ethyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit enzymes involved in oxidative stress responses or modulate receptor activity in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of benzoic acid derivatives is highly influenced by substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Biological Activity

4-(((2-(Dimethylamino)ethyl)amino)methyl)benzoic acid, often referred to as DMAB, is an organic compound notable for its complex structure that combines both aromatic and amine functional groups. This compound has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.30 g/mol

- IUPAC Name : this compound

The presence of the dimethylamino group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets.

The biological activity of DMAB is primarily linked to its interaction with specific molecular targets within cells. Notably, it has been shown to inhibit Microtubule Affinity Regulating Kinase 4 (MARK4), a kinase involved in regulating microtubule dynamics and cellular signaling pathways.

Key Mechanisms:

- Inhibition of MARK4 : DMAB binds to MARK4, leading to altered phosphorylation states of downstream targets involved in cell growth and apoptosis, thus impacting cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies indicate that DMAB exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research has demonstrated that DMAB possesses significant anticancer activity. In vitro studies have shown that DMAB can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 23.31 ± 0.09 | Induces apoptosis via MARK4 inhibition |

| HCT116 | 72.22 ± 0.14 | Disrupts cell cycle regulation |

These findings suggest that DMAB could serve as a lead compound for developing novel anticancer therapies .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial mechanisms. Studies have indicated its effectiveness against resistant bacterial strains, highlighting its role as a promising candidate in the search for new antibiotics:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 15 µg/mL |

These results underscore the need for further exploration into DMAB's mechanism of action against microbial pathogens .

Case Studies

Several case studies have illustrated the efficacy of DMAB in various biological contexts:

- Case Study on Cancer Cell Lines : A study involving MCF-7 cells demonstrated that treatment with DMAB led to a significant increase in caspase-3 activity, indicating enhanced apoptotic signaling pathways. The study reported a 39.4% increase in apoptosis rates compared to untreated controls .

- Antimicrobial Efficacy : In a recent investigation, DMAB was tested against multi-drug resistant strains of bacteria. Results showed that it inhibited growth effectively, suggesting potential as a new therapeutic agent against resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.